3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-1,2-propanediol
Overview
Description
3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-1,2-propanediol is a useful research compound. Its molecular formula is C24H23NO2 and its molecular weight is 357.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.172878976 g/mol and the complexity rating of the compound is 457. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Biological Production and Fermentation
Biotechnological Production : Research by Yang et al., 2018 highlights the biosynthesis of 1,3-propanediol, a closely related compound, through microbial fermentation using genetically engineered microorganisms. This process offers an economically viable and environmentally friendly alternative to chemical synthesis.
Microbial Fermentation : Biebl et al., 1999 discuss microbial production of 1,3-propanediol by fermentation of glycerol, emphasizing the potential of genetically engineered microorganisms to produce this compound from renewable resources like glucose.
Production by Engineered Strains : The study by Nakamura and Whited, 2003 describes the metabolic engineering of a strain for the production of 1,3-propanediol from D-glucose, demonstrating the possibilities of using alternative substrates for efficient production.
Chemical Synthesis and Catalysis
Catalytic Processes : A study by Huiqin et al., 2015 examines the alkoxylation of camphene with 2-methyl-1,3-propanediol, indicating the role of catalysts in optimizing chemical reactions involving similar diol compounds.
Synthesis of Derivatives : The work of Tanaka et al., 1989 on the synthesis of a tryptophan precursor from 2-(2-nitrophenyl)-1,3-propanediol demonstrates the applicability of such compounds in creating valuable chemical derivatives.
Industrial Applications and Sustainability
Sustainable Industrial Production : Kaur et al., 2012 discuss the significance of 1,3-propanediol in the production of biodegradable plastics, films, and solvents, highlighting the compound's role in reducing dependence on fossil fuels.
Polymer Production : The study by Hong et al., 2011 on the production of 1,3-propanediol by engineered yeast strains for polymer production underscores the compound's relevance in the polymer industry.
Properties
IUPAC Name |
3-(5-methyl-2,3-diphenylindol-1-yl)propane-1,2-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO2/c1-17-12-13-22-21(14-17)23(18-8-4-2-5-9-18)24(19-10-6-3-7-11-19)25(22)15-20(27)16-26/h2-14,20,26-27H,15-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZBPVWYMUZMFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)CC(CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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